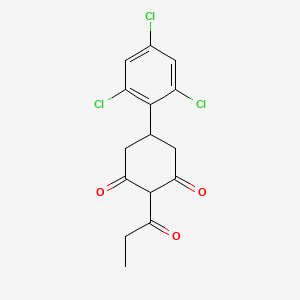![molecular formula C11H18O B14379790 2-Hexylidene-3-oxabicyclo[3.1.0]hexane CAS No. 90075-15-3](/img/structure/B14379790.png)
2-Hexylidene-3-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylidene-3-oxabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a hexylidene group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylidene-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation reactions are key to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hexylidene-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound
Scientific Research Applications
2-Hexylidene-3-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable building block in synthetic chemistry, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 2-Hexylidene-3-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying key molecular targets and elucidating the pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in substituents and functional groups.
Uniqueness
2-Hexylidene-3-oxabicyclo[3.1.0]hexane is unique due to its hexylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic and medicinal chemistry .
Properties
CAS No. |
90075-15-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-hexylidene-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-11-10-7-9(10)8-12-11/h6,9-10H,2-5,7-8H2,1H3 |
InChI Key |
PWUUCLQTAJUDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C1C2CC2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


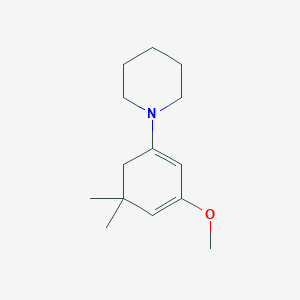
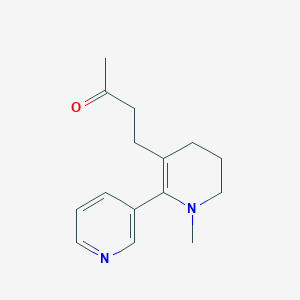

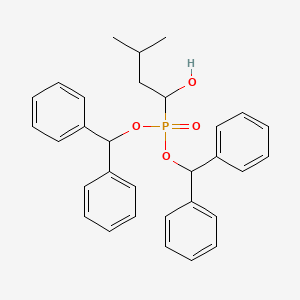

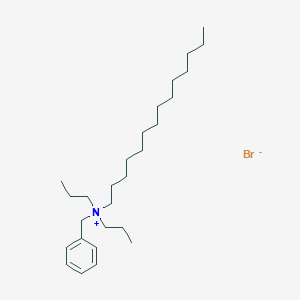

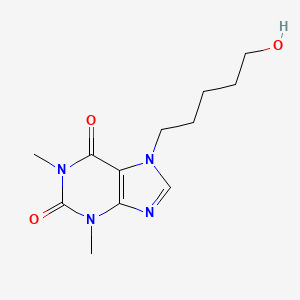
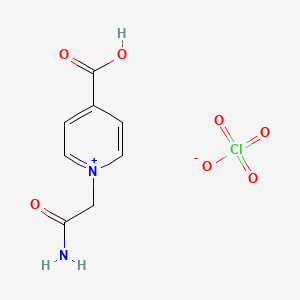
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
